molecular formula C12H14N2 B12789946 3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride CAS No. 3512-89-8

3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride

Katalognummer: B12789946
CAS-Nummer: 3512-89-8
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: BLIZGILQKYSTOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and anxiolytic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones to produce 1,5-benzodiazepines in good to excellent yields . The reaction conditions are generally mild, and the process shows good functional group compatibility.

Industrial Production Methods

For industrial production, the synthesis may involve the use of molecular iodine catalysis, Lewis acidic catalysts, heteropoly acidic catalysts, ionic liquids, and microwave-assisted synthesis . These methods aim to increase reaction efficiency and yield while minimizing byproducts and purification steps. Metal-organic frameworks, such as MOF-235 (Fe), have also demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines .

Analyse Chemischer Reaktionen

Types of Reactions

3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzodiazepine ring structure.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted benzodiazepines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties depending on the nature of the substituents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its trimethyl substitution at positions 2, 4, and 7 may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects .

Eigenschaften

CAS-Nummer

3512-89-8

Molekularformel

C12H14N2

Molekulargewicht

186.25 g/mol

IUPAC-Name

2,4,7-trimethyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C12H14N2/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11/h4-6H,7H2,1-3H3

InChI-Schlüssel

BLIZGILQKYSTOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)C)N=C(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.